3-Bromo-2-(difluoromethyl)thieno[2,3-b]pyridine
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Overview
Description
3-Bromo-2-(difluoromethyl)thieno[2,3-b]pyridine is a heterocyclic compound that belongs to the class of thieno[2,3-b]pyridines. These compounds are known for their diverse pharmacological and biological activities, including anticancer, antifungal, anti-inflammatory, and antiviral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-(difluoromethyl)pyridine with bromine in the presence of a suitable catalyst . Another approach includes the use of 2-thioxopyridine-3-carbonitrile as a starting material, which undergoes a series of reactions to form the desired compound .
Industrial Production Methods
Industrial production of 3-Bromo-2-(difluoromethyl)thieno[2,3-b]pyridine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-(difluoromethyl)thieno[2,3-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thieno[2,3-b]pyridine derivatives, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound .
Scientific Research Applications
3-Bromo-2-(difluoromethyl)thieno[2,3-b]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including anticancer and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-Bromo-2-(difluoromethyl)thieno[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-3-(trifluoromethyl)pyridine
- 2-Thioxopyridine-3-carbonitrile
- 3-Cyanopyridine-2-thiolate
Uniqueness
3-Bromo-2-(difluoromethyl)thieno[2,3-b]pyridine is unique due to its specific substitution pattern and the presence of both bromine and difluoromethyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-bromo-2-(difluoromethyl)thieno[2,3-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF2NS/c9-5-4-2-1-3-12-8(4)13-6(5)7(10)11/h1-3,7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTZFJVOMFMLHGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)SC(=C2Br)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF2NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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